molecular formula C17H22N2O5 B2882055 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide CAS No. 1396853-26-1

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide

Cat. No. B2882055
M. Wt: 334.372
InChI Key: AOHAAPKFLNSFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide is a useful research compound. Its molecular formula is C17H22N2O5 and its molecular weight is 334.372. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Intermediate Applications

This compound serves as a valuable intermediate in the synthesis of pharmaceutically effective substances. For instance, derivatives of pyrrolidin-2-one, such as 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, have been highlighted for their utility in producing active pharmaceutical ingredients (APIs) due to their chemical versatility and reactivity. This makes the compound a candidate for synthesis processes aimed at developing new drugs or enhancing the properties of existing ones (Fort, 2002).

Anticonvulsant Activity

Research has also explored derivatives of similar pyrrolidin-2-one compounds for their potential anticonvulsant activity. New 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides have been synthesized and evaluated, showing protective effects in animal models of epilepsy. This suggests that compounds with a similar backbone structure could be investigated for their efficacy in treating neurological disorders such as epilepsy (Obniska et al., 2015).

Antimicrobial and Antifungal Properties

The compound's chemical framework could potentially be modified to enhance its antimicrobial and antifungal properties. For instance, research on pyrrolidine derivatives of carvotacetone and monoterpenes has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and fungi Cryptococcus neoformans, indicating that similar structures might possess or could be engineered to have useful antimicrobial and antifungal applications (Masila et al., 2020).

Potential in Drug Design and Discovery

The compound's structural features are conducive to modifications that could lead to the discovery of new analgesic and antipyretic agents. Studies on similar compounds have utilized environmentally friendly synthesis methods to develop potential analgesic and antipyretic compounds, showcasing the compound's adaptability in green chemistry approaches for drug discovery (Reddy et al., 2014).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(23,9-12-3-5-13(24-2)6-4-12)11-18-14(20)10-19-15(21)7-8-16(19)22/h3-6,23H,7-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHAAPKFLNSFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)CN2C(=O)CCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide

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